1-Thiazol-4-YL-ethylamine dihydrochloride
Overview
Description
1-Thiazol-4-YL-ethylamine dihydrochloride is a synthetic organic compound with the chemical formula C5H10Cl2N2S .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H
. This compound has a molecular weight of 201.12 . Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 201.12 and its linear formula is C5H10Cl2N2S .Scientific Research Applications
QSAR Analysis for Antihistamine Activity
1-Thiazol-4-yl-ethylamine derivatives have been analyzed for their H1-antihistamine activity through a quantitative structure-activity relationship (QSAR) study. This research utilized thin-layer chromatographic data and regression analysis to understand the pharmacological activity of thiazole and benzothiazole derivatives. The study found correlations between the chemical structures of these derivatives and their H1-antihistamine activity, offering insights into designing new drugs with predicted pharmacological activities (Brzezińska, Kośka, & Walczyński, 2003).
Corrosion Inhibition
Research has shown that imidazoline derivatives, closely related to 1-thiazol-4-yl-ethylamine, serve as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. Studies involving potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis confirmed the protective efficacy of these compounds, highlighting their potential in industrial applications to mitigate corrosion (Zhang et al., 2015).
Antitrypanosomal Agents Design
Thiazol-2-ethylamines have been identified as promising scaffolds for designing antitrypanosomal agents, crucial for treating sleeping sickness. Statistical and QSAR analyses pinpointed specific molecular features that enhance antitrypanosomal activity, guiding the development of new therapeutic compounds with high activity against Trypanosoma species (Amin et al., 2017).
Synthesis and Bioactive Property Exploration
The synthesis of 1-[2-(toluene-4-sulfonamido)ethyl]thiourea and its further conversion into thiazole derivatives showcases the chemical versatility of 1-thiazol-4-yl-ethylamine related compounds. These synthesized compounds have been explored for various bioactive properties, indicating the broad potential of thiazole derivatives in medicinal chemistry and drug development (Eliazyan et al., 2013).
Anticancer Research
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has unveiled their potential as anti-tumor agents. Synthetic pathways led to compounds with significant activity against hepatocellular carcinoma cell lines, demonstrating the anticancer potential of thiazole derivatives (Gomha, Edrees, & Altalbawy, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCAOWAORJKBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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